

An In-depth Technical Guide to 4-(Bromomethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)pyridine

Cat. No.: B1298872

[Get Quote](#)

CAS Number: 54751-01-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of **4-(Bromomethyl)pyridine**, a versatile heterocyclic building block crucial in synthetic organic chemistry and medicinal chemistry. This guide consolidates its physicochemical properties, synthesis methodologies, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

4-(Bromomethyl)pyridine is a pyridine derivative functionalized with a bromomethyl group at the 4-position. It is most commonly available and utilized as its hydrobromide salt, which exhibits greater stability. The properties of both the free base and the hydrobromide salt are summarized below for clarity and comparative analysis.

Property	4-(Bromomethyl)pyridine (Free Base)	4-(Bromomethyl)pyridine Hydrobromide
CAS Number	54751-01-8 [1] [2] [3] [4]	73870-24-3 [5] [6] [7] [8] [9] [10]
Molecular Formula	C ₆ H ₆ BrN [1] [2] [3] [4]	C ₆ H ₇ Br ₂ N [6] or C ₆ H ₆ BrN·HBr [5] [9] [10] [11]
Molecular Weight	172.02 g/mol [1] [2] [3] [4]	252.93 g/mol [5] [6]
Melting Point	235-240 °C (decomposition) [1] [3]	189-192 °C [5] [7] [9]
Boiling Point	226 °C [1] [3]	Not applicable
Flash Point	90 °C [1] [3]	Not applicable [5]
Density	1.533 g/cm ³ [1]	Not available
Appearance	Not specified; likely a solid	White to light yellow powder or crystals [7] [10] [11]
Solubility	Soluble in a range of non-polar organic solvents. [12]	Soluble in water. [7] [8] [10]
Storage Conditions	Store under inert gas (nitrogen or argon) at 2-8 °C. [1] [3]	Keep in a dark place, under an inert atmosphere, at room temperature. [7]

Synthesis and Experimental Protocols

The primary synthetic routes to **4-(Bromomethyl)pyridine** involve the bromination of 4-pyridinemethanol or its corresponding salts. The choice of brominating agent and reaction conditions can be tailored to achieve desired yields and product forms (free base or hydrobromide salt).

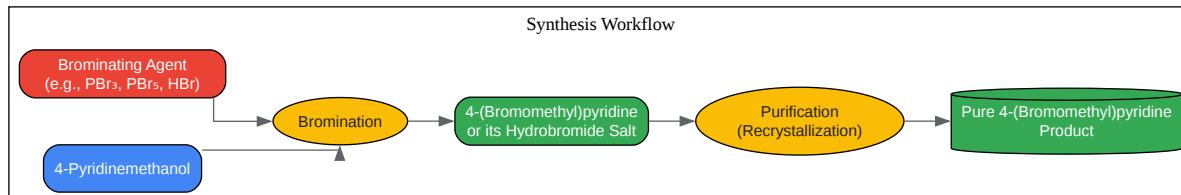
Synthesis from 4-Pyridinemethanol

A common laboratory-scale synthesis involves the reaction of 4-pyridinemethanol with a phosphorus bromide reagent.

Experimental Protocol:

- To a solution of 4-pyridinemethanol (e.g., 3 g, 27.5 mmol) in chloroform (30 mL), add phosphorus pentabromide (5.93 g, 13.7 mmol).[6][7]
- Reflux the reaction mixture for 1 hour.[6][7]
- After the reaction is complete, remove the solvent by distillation under reduced pressure.[6][7]
- Recrystallize the resulting crude product from ethanol to yield **4-(bromomethyl)pyridine hydrochloride** as a white solid (yield: 58.1%).[6][7]

Note: While this protocol yields the hydrochloride salt, similar procedures using hydrobromic acid or other bromine sources can yield the hydrobromide salt.


Synthesis of 4-(Bromomethyl)pyridine Hydrobromide

A high-yield synthesis of the more stable hydrobromide salt can be achieved from 4-(hydroxymethyl)pyridinium bromide.

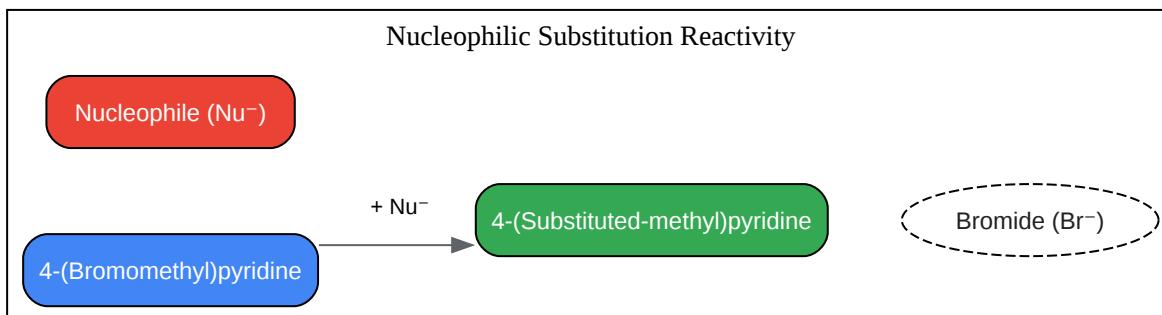
Experimental Protocol:

- Dissolve 4-pyridinemethanol (1.810 g, 16.58 mmol) in 48% hydrobromic acid (16 mL) and stir at reflux for 4 hours.[6]
- Remove the water in *vacuo* to obtain a thick gum of 4-(hydroxymethyl)pyridinium bromide.[6]
- Treat the gum with ethanol at 5 °C and filter to collect the white crystals of 4-(hydroxymethyl)pyridinium bromide.[6]
- Suspend the collected salt in chloroform (25 mL) and add phosphorus tribromide (457 µL, 4.85 mmol).[6]
- Stir the mixture at reflux for 4.5 hours.[6]
- Cool the reaction mixture to 25 °C and collect the white precipitate by filtration.[6]

- Wash the precipitate with cold chloroform to give **4-(bromomethyl)pyridine** hydrobromide as a white solid (yield: 93%).[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Bromomethyl)pyridine**.


Reactivity and Applications in Organic Synthesis

The reactivity of **4-(Bromomethyl)pyridine** is dominated by the labile carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring further activates the benzylic position towards nucleophilic attack.

This versatile reagent is a key building block in the synthesis of a wide array of more complex molecules, finding applications in the pharmaceutical, agrochemical, and materials science industries.[1][11]

Nucleophilic Substitution Reactions

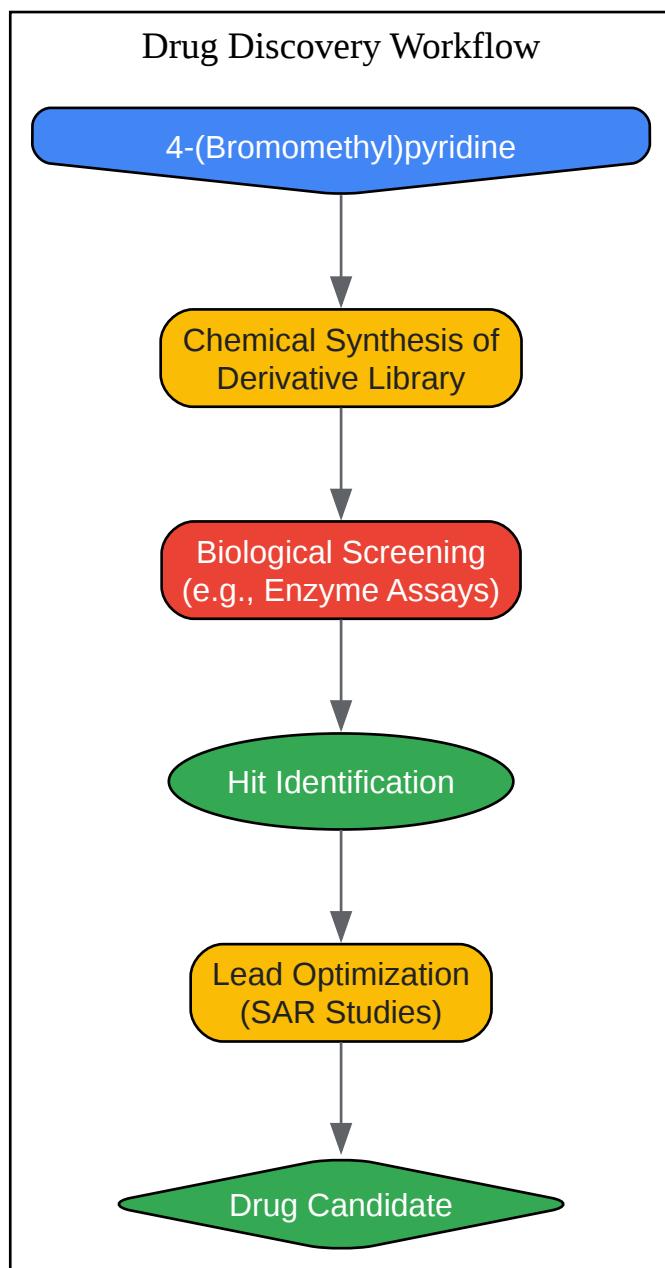
4-(Bromomethyl)pyridine readily reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the pyridin-4-ylmethyl moiety into a target molecule.

[Click to download full resolution via product page](#)

Caption: General scheme of nucleophilic substitution with **4-(Bromomethyl)pyridine**.

Applications in Medicinal Chemistry

4-(Bromomethyl)pyridine is a frequently utilized intermediate in the synthesis of biologically active compounds. Its pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be readily modified to optimize drug-like properties.


- Anticancer and Anti-inflammatory Agents: It serves as a precursor for the synthesis of compounds investigated for their potential as anti-cancer and anti-inflammatory drugs.[11]
- Phosphodiesterase (PDE) Inhibitors: Derivatives of **4-(Bromomethyl)pyridine** have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiovascular and other diseases.
- Antimalarial Agents: The pyridine nucleus is a common feature in antimalarial drugs, and **4-(Bromomethyl)pyridine** can be used to construct novel derivatives with potential activity against Plasmodium species.
- Neurological Disorders: This compound is an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.[11]

Biological Activity and Signaling Pathways

While **4-(Bromomethyl)pyridine** itself is primarily a reactive intermediate, the broader class of pyridine-containing molecules exhibits a vast range of biological activities, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties. The biological effects of molecules synthesized using **4-(Bromomethyl)pyridine** are diverse and depend on the final structure of the compound.

Currently, there is no direct evidence of **4-(Bromomethyl)pyridine** modulating specific signaling pathways. Instead, its utility lies in the synthesis of larger, more complex molecules that are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their associated signaling cascades. For instance, pyridine derivatives have been shown to act as inhibitors of enzymes like phosphodiesterases and kinases, which are critical nodes in cellular signaling.

The general workflow for utilizing **4-(Bromomethyl)pyridine** in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

Caption: Application of **4-(Bromomethyl)pyridine** in a typical drug discovery workflow.

Conclusion

4-(Bromomethyl)pyridine, particularly in its more stable hydrobromide form, is an indispensable reagent in modern organic synthesis. Its well-defined reactivity and the accessibility of its starting materials make it a valuable tool for the introduction of the 4-

pyridylmethyl moiety. For researchers and professionals in drug development, **4-(Bromomethyl)pyridine** offers a reliable and versatile platform for the synthesis of novel chemical entities with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the laboratory and in the broader context of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 54751-01-8,Pyridine, 4-(bromomethyl)- (9CI) | lookchem [lookchem.com]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine, 4-(bromomethyl)- (9CI) | 54751-01-8 [m.chemicalbook.com]
- 4. 4-(Bromomethyl)pyridine | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]
- 8. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [amp.chemicalbook.com]
- 9. 4- BROMOMETHYL PYRIDINE HYDROBROMIDE Extra Pure | Lab chemical distributors, Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
- 10. 4-(Bromomethyl)pyridine Hydrobromide | 73870-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 11. chemimpex.com [chemimpex.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Bromomethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1298872#4-bromomethyl-pyridine-cas-number-54751-01-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com